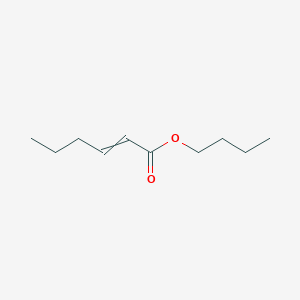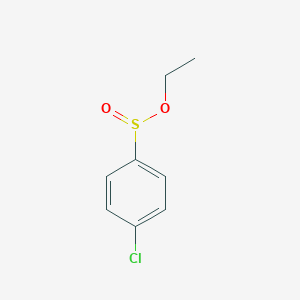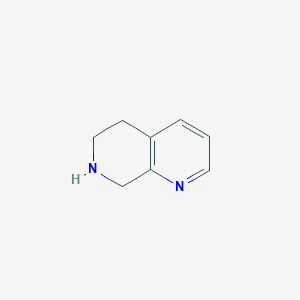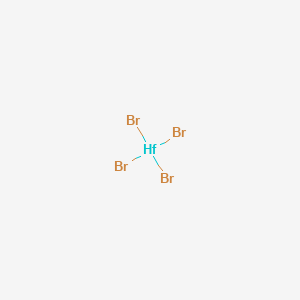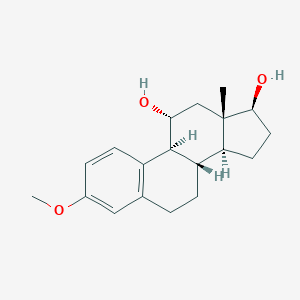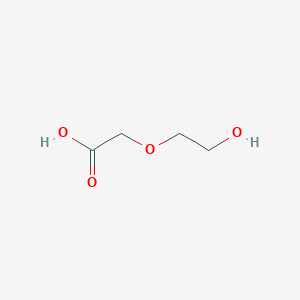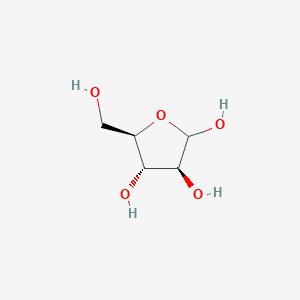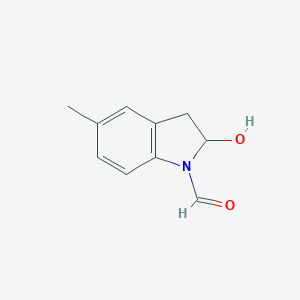
2-Hydroxy-5-methyl-1-indolinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methyl-1-indolinecarbaldehyde, also known as HMA, is a chemical compound that belongs to the family of indolinecarbaldehydes. It is a yellow to orange powder that is soluble in organic solvents like ethanol and methanol. HMA is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is not fully understood. However, it is believed that 2-Hydroxy-5-methyl-1-indolinecarbaldehyde acts as a chelating agent, forming complexes with metal ions. The fluorescence of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is enhanced upon the formation of these complexes, making it a useful probe for the detection of metal ions.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has also been shown to have low cytotoxicity against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high yield. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is also stable under normal laboratory conditions and has a long shelf life. However, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is sensitive to light and should be stored in a dark container to prevent degradation. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde in scientific research. One potential application is the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based sensors for the detection of metal ions in environmental samples. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde could also be used as a building block for the synthesis of new compounds with potential biological activity. Additionally, the development of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde-based catalysts for organic reactions is an area of active research.
Conclusion:
In conclusion, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde is a useful compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the development of new compounds. While there is still much to learn about the biochemical and physiological effects of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde, its low toxicity and stability make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be achieved through the reaction of 2-hydroxy-5-methylindole with paraformaldehyde in the presence of an acid catalyst. The reaction yields 2-Hydroxy-5-methyl-1-indolinecarbaldehyde as a yellow to orange powder with a yield of around 60-70%. The purity of 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methyl-1-indolinecarbaldehyde has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions like copper, zinc, and mercury. 2-Hydroxy-5-methyl-1-indolinecarbaldehyde can also be used as a ligand for the development of metal-based catalysts. Additionally, 2-Hydroxy-5-methyl-1-indolinecarbaldehyde has been used as a building block for the synthesis of other compounds like indolinecarboxylates and indolinecarboxamides.
Propiedades
Número CAS |
13303-69-0 |
|---|---|
Nombre del producto |
2-Hydroxy-5-methyl-1-indolinecarbaldehyde |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
2-hydroxy-5-methyl-2,3-dihydroindole-1-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-2-3-9-8(4-7)5-10(13)11(9)6-12/h2-4,6,10,13H,5H2,1H3 |
Clave InChI |
VYMUHQSOVHVMAI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C2)O)C=O |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



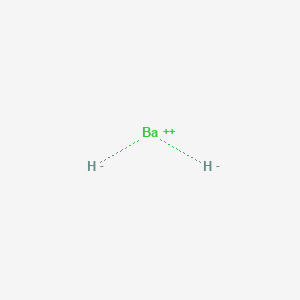
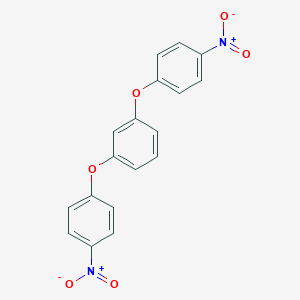
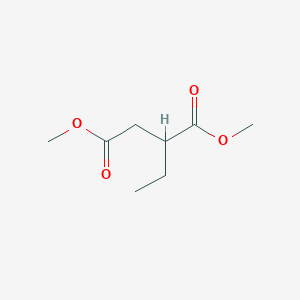
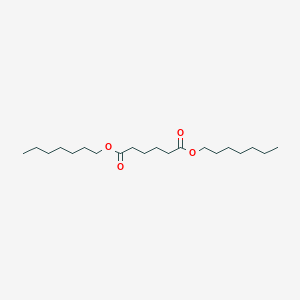
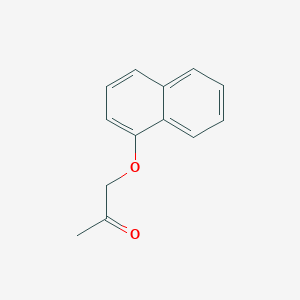
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
